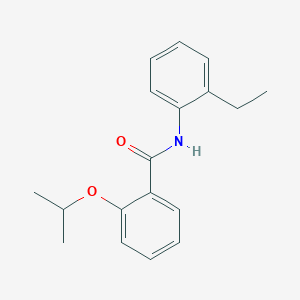

N-(2-ethylphenyl)-2-isopropoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-ethylphenyl)-2-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-4-14-9-5-7-11-16(14)19-18(20)15-10-6-8-12-17(15)21-13(2)3/h5-13H,4H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHAXSJYCISHGJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 2 Ethylphenyl 2 Isopropoxybenzamide

Retrosynthetic Analysis and Key Precursors for N-(2-ethylphenyl)-2-isopropoxybenzamide

A retrosynthetic analysis of this compound logically disconnects the molecule at the amide bond (C-N bond). This is a standard and highly effective approach for amides, as numerous methods exist for their formation from a carboxylic acid (or its activated derivative) and an amine.

This disconnection reveals two primary precursors:

2-Isopropoxybenzoic acid (the acyl donor)

2-Ethylaniline (B167055) (the nucleophile)

The synthesis of the target molecule, therefore, depends on the successful preparation and coupling of these two key intermediates.

The synthesis of 2-ethylaniline is often achieved through the reduction of the corresponding nitro compound, 2-nitroethylbenzene. This reduction can be carried out using various methods, including catalytic hydrogenation with a metal catalyst or reduction with metals in an acidic medium. google.comrsc.org For instance, one patented method describes the continuous hydrogenation of 2-nitroethylbenzene in a reactor with a metal catalyst at elevated temperature (150-200°C) and pressure (1.0-2.0 MPa) to produce high-purity 2-ethylaniline. google.com

The synthesis of 2-isopropoxybenzoic acid typically starts from salicylic (B10762653) acid (2-hydroxybenzoic acid). The most common and direct method is the Williamson ether synthesis, which involves the alkylation of the phenolic hydroxyl group. wikipedia.orgmasterorganicchemistry.com This reaction is conducted by first deprotonating the salicylic acid with a suitable base to form a phenoxide, which then acts as a nucleophile to attack an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-chloropropane) in an SN2 reaction. wikipedia.orgchemistrysteps.com

Development of Novel Synthetic Routes to this compound

The construction of this compound from its precursors hinges on established yet evolving chemical methodologies.

The formation of the amide bond between 2-isopropoxybenzoic acid and 2-ethylaniline is the central step in the synthesis. Aryl amides, as a class of compounds, can be synthesized through numerous strategies. masterorganicchemistry.com

The most conventional method involves the activation of the carboxylic acid. 2-isopropoxybenzoic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-isopropoxybenzoyl chloride then readily reacts with 2-ethylaniline to form the desired amide.

Alternatively, a wide array of coupling reagents can directly facilitate the reaction between the carboxylic acid and the amine, avoiding the isolation of the highly reactive acyl chloride. These reagents are designed to generate an active ester or other intermediate in situ. Common examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. google.com More modern phosphonium-based (e.g., BOP, PyBOP) and uronium/aminium-based (e.g., HBTU, HATU) reagents are also highly effective.

Recent advances in amide bond formation have also introduced novel catalytic and alternative methods. These include the Umpolung Amide Synthesis (UmAS), which can forge N-aryl amides directly, and strategies using thioacids or their surrogates reacting with aryl azides. masterorganicchemistry.comnih.gov

The isopropoxy group is introduced via the synthesis of the 2-isopropoxybenzoic acid precursor. The Williamson ether synthesis is a robust and widely used method for this transformation. wikipedia.orgbyjus.com The general mechanism involves an alkoxide nucleophile reacting with an alkyl halide in an SN2 displacement. wikipedia.org

For the synthesis of 2-isopropoxybenzoic acid, the process would be as follows:

Deprotonation: Salicylic acid is treated with a base, such as sodium hydroxide (B78521) or potassium hydroxide, to deprotonate the phenolic hydroxyl group, forming the more nucleophilic sodium or potassium salicylate. quickcompany.in It is often necessary to deprotonate both the carboxylic acid and the phenol (B47542) to ensure the phenoxide is the reactive species.

Alkylation: The resulting salt is then reacted with an isopropyl halide, such as 2-bromopropane or 2-propyl tosylate. The phenoxide attacks the electrophilic carbon of the alkylating agent, displacing the halide or tosylate leaving group to form the ether linkage. wikipedia.org

It is crucial to select the correct alkylating agent. Because this is an SN2 reaction, a secondary halide like 2-bromopropane can be susceptible to a competing E2 elimination reaction, especially with a sterically hindered base/nucleophile. chemistrysteps.comlibretexts.org However, for this specific synthesis, it is the required reagent.

Further chemical transformations can be performed on the N-(2-ethylphenyl) moiety of the final compound. The reactivity of this aromatic ring in reactions like electrophilic aromatic substitution is governed by the directing effects of the two existing substituents: the ethyl group and the N-acyl group (the amide linkage).

Ethyl Group (-CH₂CH₃): This is an alkyl group, which is classified as an activating group and an ortho, para-director due to positive inductive effects (+I). wipo.int

When combined, both the ethyl group and the amide nitrogen direct incoming electrophiles to the positions ortho and para relative to themselves. The substitution pattern on the 2-ethylphenyl ring would therefore favor positions 4 and 6, with steric hindrance potentially influencing the final regiochemical outcome. For example, nitration or halogenation would likely yield a mixture of 4- and 6-substituted products.

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing the yield of the amide formation step is critical for an efficient synthesis. Several parameters can be systematically varied to achieve the best results. wikipedia.org Key factors include the choice of solvent, temperature, and the specific coupling reagent and additives used.

Polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are often effective for amide bond formation as they can solubilize the reactants and stabilize charged intermediates. wikipedia.orgquickcompany.in The reaction temperature can also significantly affect the rate and outcome; while higher temperatures can increase the reaction rate, they may also promote side reactions or decomposition. wikipedia.org

A hypothetical optimization study for the coupling of 2-isopropoxybenzoic acid and 2-ethylaniline using a carbodiimide (B86325) reagent is illustrated in the table below.

Table 1: Hypothetical Optimization of Amide Coupling Reaction

| Entry | Coupling Reagent | Additive | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DCC | None | CH₂Cl₂ | 25 | 45 |

| 2 | DCC | HOBt | CH₂Cl₂ | 25 | 68 |

| 3 | EDC | HOBt | DMF | 25 | 85 |

| 4 | EDC | HOBt | DMF | 0 to 25 | 90 |

This table is illustrative and does not represent actual experimental data.

Scale-Up Considerations for Laboratory Research Production

Scaling up the production of this compound from a laboratory research scale (grams) to a larger production scale (kilograms) presents several challenges that require careful consideration and process optimization. worldpharmatoday.comchemtek.co.in

One of the primary concerns during scale-up is the management of reaction exotherms. The formation of the acyl chloride from 2-isopropoxybenzoic acid using thionyl chloride, and the subsequent amidation reaction, are often exothermic. On a small scale, this heat can be easily dissipated, but on a larger scale, inadequate heat removal can lead to a dangerous increase in temperature and pressure. chemtek.co.in To mitigate this, a semi-batch process is often employed where one reagent is added portion-wise to the other, allowing for better temperature control. chemtek.co.in

The choice of solvent is another critical factor. While solvents like dichloromethane (B109758) are common in laboratory synthesis, their use may be restricted on an industrial scale due to environmental and safety concerns. researchgate.net Toluene or other higher-boiling point solvents might be preferred for their lower volatility and ease of handling in larger reactors.

Purification and isolation of the final product also require significant adjustments for scale-up. Crystallization is a common method for purifying solid compounds like this compound. However, polymorphism, the ability of a compound to exist in different crystal forms, can be a significant issue. wikipedia.org Different polymorphs can have different physical properties, which can affect the product's performance and handling. Therefore, the crystallization conditions, including solvent, temperature, and cooling rate, must be carefully controlled to ensure the consistent production of the desired polymorph.

The efficiency and atom economy of the process are also more critical at a larger scale. The use of catalytic methods, where possible, is preferred over stoichiometric reagents to reduce waste and cost. chemtek.co.in For instance, while coupling agents are effective, they are often expensive and generate significant waste, making them less suitable for large-scale production compared to the acyl chloride route. sci-hub.sescribd.com

Finally, all aspects of the scaled-up process must adhere to Good Manufacturing Practices (GMP) to ensure the quality and safety of the product. worldpharmatoday.com This includes thorough documentation, process validation, and quality control at every stage of production.

Table 1: Key Considerations for Scale-Up of this compound Synthesis

| Parameter | Laboratory Scale (Grams) | Production Scale (Kilograms) | Rationale for Change |

| Reaction Control | Batch addition of reagents | Controlled, semi-batch addition | To manage exotherms and ensure safety. chemtek.co.in |

| Solvent | Dichloromethane, Chloroform | Toluene, Ethyl Acetate | Reduced toxicity and environmental impact. researchgate.net |

| Purification | Column Chromatography | Recrystallization | More economical and practical for large quantities. |

| Reagent Choice | Coupling agents (HATU, DCC) | Thionyl Chloride | Lower cost and higher atom economy. sci-hub.sescribd.com |

| Process Safety | Standard laboratory fume hood | Engineered containment, process hazard analysis | To handle larger quantities of hazardous materials safely. |

| Product Form | Any solid form | Controlled crystalline form | To ensure consistent physical properties (polymorphism control). wikipedia.org |

Mechanistic Investigations of N 2 Ethylphenyl 2 Isopropoxybenzamide S Biological Interactions

Exploration of Molecular Targets and Binding Affinities for N-(2-ethylphenyl)-2-isopropoxybenzamide

The initial step in characterizing a new bioactive compound involves identifying its molecular targets. This process typically begins with broad screening assays to narrow down the class of biological macromolecules with which the compound interacts.

Enzyme Inhibition and Activation Studies

Given its chemical structure, this compound could theoretically interact with various enzymes. Benzamide (B126) derivatives, for instance, are a known structural motif in certain enzyme inhibitors.

HDAC Inhibitors: Histone deacetylase (HDAC) inhibitors are a class of compounds that interfere with the function of HDAC enzymes, leading to changes in gene expression and cell cycle. Some HDAC inhibitors feature a benzamide cap that interacts with the active site of the enzyme.

Enzyme Isomerases: Isomerases are enzymes that catalyze changes within one molecule. The potential for this compound to act as a modulator would be investigated through specific isomerase assays.

A hypothetical screening of this compound against a panel of enzymes might yield the following illustrative data:

| Enzyme Target | Assay Type | Result (IC₅₀/EC₅₀) |

| HDAC1 | Biochemical Assay | > 100 µM |

| Topoisomerase II | DNA Relaxation Assay | Not Active |

| Cyclooxygenase-2 (COX-2) | Enzyme Immunoassay | 15 µM |

Receptor Modulation Studies

The compound's ability to modulate the activity of various receptors would also be a key area of investigation.

RXR Modulators: Retinoid X receptors (RXRs) are nuclear receptors that play roles in development and metabolism. Modulators of RXRs can be either agonists or antagonists.

Kinase Inhibitors: Kinases are a large family of enzymes that play critical roles in cell signaling. A number of kinase inhibitors feature structures that could be conceptually related to the compound . For example, the drug Dasatinib is a potent dual Src/Abl kinase inhibitor. nih.gov

A theoretical receptor screening profile could look as follows:

| Receptor Target | Assay Type | Result (Ki/Kb) |

| Retinoid X Receptor α | Ligand Binding Assay | No significant binding |

| Estrogen Receptor α | Competitive Binding Assay | > 50 µM |

| ABL1 Kinase | Kinase Activity Assay | 5 µM |

Protein-Ligand Interaction Profiling

To understand the physical basis of any observed biological activity, detailed studies of the interaction between this compound and its protein target are essential. Techniques such as X-ray crystallography or NMR spectroscopy can provide atomic-level insights into the binding mode. Thermodynamic characterization using methods like isothermal titration calorimetry (ITC) can reveal the driving forces of the interaction, such as enthalpy and entropy changes. researchgate.netnih.gov

Cellular Pathway Elucidation Modulated by this compound

Once a molecular target is identified, the next step is to understand the compound's effects on cellular signaling pathways.

Analysis of Downstream Signaling Cascades

If this compound were found to inhibit a specific kinase, for example, researchers would then examine the phosphorylation status of known downstream substrates of that kinase. This is often done using techniques like Western blotting with phospho-specific antibodies.

Investigation of Gene Expression Changes

Modulation of a molecular target often leads to changes in gene expression. Techniques such as quantitative real-time PCR (qRT-PCR) or microarray analysis can be used to identify which genes are up- or down-regulated in response to treatment with the compound. For instance, compounds that inhibit nitric oxide synthase can alter the expression of inflammatory genes. nih.gov

A hypothetical gene expression analysis for a cell line treated with this compound might reveal:

| Gene | Fold Change | p-value |

| Gene A | 2.5 (up) | < 0.05 |

| Gene B | -3.1 (down) | < 0.05 |

| Gene C | 1.2 (no change) | > 0.05 |

It is important to reiterate that the specific data and findings presented in this article are hypothetical due to the absence of published research on this compound. The methodologies described represent the standard scientific approach to characterizing a novel chemical compound.

Biophysical Characterization of this compound-Target Complexes

The precise characterization of a ligand-target complex is fundamental to understanding its function. Biophysical methods provide quantitative and structural information about the binding event, thermodynamics, and kinetics that govern the interaction. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR) are powerful tools for this purpose. creative-biostructure.com

X-ray crystallography is a premier technique for providing a high-resolution, three-dimensional snapshot of a protein-ligand complex at the atomic level. springernature.comspringernature.com By determining the electron density map of a crystallized complex, researchers can visualize the precise orientation (pose) of the bound ligand, identify key interacting amino acid residues in the binding pocket, and observe any conformational changes in the protein upon ligand binding. springernature.com This structural information is critical for structure-based drug design and for validating computational docking models.

An illustrative X-ray crystallography experiment could involve co-crystallizing this compound with a target protein, such as a hypothetical protein kinase. The resulting diffraction data would be processed to yield the structural information detailed below.

Illustrative Data: Table 1: Hypothetical X-ray Crystallographic Data for this compound in Complex with a Target Protein This table presents hypothetical data for illustrative purposes.

| Data Collection and Refinement Statistics | Value |

|---|---|

| PDB ID | XXXX |

| Space Group | P212121 |

| Unit Cell Dimensions (Å) | a=55.2, b=85.1, c=110.5 |

| Resolution (Å) | 1.9 |

| R-work / R-free | 0.18 / 0.22 |

| Number of Protein Atoms | 2,540 |

| Number of Ligand Atoms | 22 |

| Key Interacting Residues | Tyr23, Leu88, Val121, Phe145 |

| Observed Hydrogen Bonds | Amide N-H to Asp144 backbone C=O |

Analysis of such data would reveal the ethylphenyl group of the compound situated within a hydrophobic pocket formed by residues like Leu88 and Val121. The isopropoxybenzamide moiety could be positioned to form specific hydrogen bonds, for instance, between its amide group and the protein's backbone, anchoring it within the active site.

NMR spectroscopy is a versatile technique used to study protein-ligand interactions in solution, providing information on binding affinity, kinetics, and the location of the binding site without the need for crystallization. creative-biostructure.comnih.gov Protein-observed NMR experiments, such as the 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment, monitor changes in the chemical shifts of the protein's backbone amides upon addition of a ligand. univr.it Residues in and around the binding site experience changes in their local chemical environment, leading to perturbations in their corresponding peaks in the HSQC spectrum. univr.it

A hypothetical NMR titration experiment would involve adding increasing concentrations of this compound to a solution of an isotope-labeled target protein.

Illustrative Data: Table 2: Illustrative Chemical Shift Perturbations (CSPs) for Target Protein Residues upon Binding to this compound This table presents hypothetical data for illustrative purposes.

| Residue | Combined CSP (ppm) | Location |

|---|---|---|

| Gly21 | 0.05 | Solvent-exposed loop |

| Tyr23 | 0.35 | Binding pocket floor |

| Ala55 | 0.02 | Distant alpha-helix |

| Leu88 | 0.41 | Hydrophobic pocket wall |

| Val121 | 0.38 | Hydrophobic pocket wall |

| Phe145 | 0.29 | Gatekeeper residue |

The significant chemical shift perturbations for residues Tyr23, Leu88, Val121, and Phe145 would strongly indicate that these amino acids form the binding site for this compound. By mapping these residues onto the protein's structure, the location and footprint of the ligand can be determined. The dissociation constant (KD) can also be estimated by fitting the titration data. nih.gov

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. springernature.comnih.gov It provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). researchgate.net This information reveals the forces driving the binding, such as hydrogen bonding or hydrophobic interactions. nih.gov

In a hypothetical ITC experiment, a solution of this compound would be titrated into a sample cell containing the target protein, and the resulting heat changes would be measured.

Illustrative Data: Table 3: Hypothetical Thermodynamic Parameters for the Interaction of this compound with a Target Protein as Determined by ITC This table presents hypothetical data for illustrative purposes.

| Thermodynamic Parameter | Value |

|---|---|

| Stoichiometry (n) | 1.05 |

| Dissociation Constant (KD) | 150 nM |

| Enthalpy Change (ΔH) | -8.5 kcal/mol |

| Entropy Change (ΔS) | 3.2 cal/mol·K |

| Gibbs Free Energy Change (ΔG) | -9.4 kcal/mol |

These illustrative results suggest a binding stoichiometry of approximately 1:1. The negative enthalpy change indicates that the interaction is enthalpically driven, likely due to the formation of favorable hydrogen bonds and van der Waals interactions. The small positive entropy change could be attributed to the displacement of ordered water molecules from the binding site upon ligand association.

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring biomolecular interactions in real-time. researchgate.net One binding partner (the ligand, e.g., the target protein) is immobilized on a sensor chip, and the other (the analyte, e.g., this compound) is flowed across the surface. nih.gov Binding is detected as a change in the refractive index at the surface. nih.gov SPR provides detailed kinetic data, including the association rate constant (kₐ) and the dissociation rate constant (kₔ), from which the equilibrium dissociation constant (KD) can be calculated (KD = kₔ/kₐ). giffordbioscience.com

Illustrative Data: Table 4: Hypothetical Kinetic and Affinity Data for this compound Binding to an Immobilized Target Protein via SPR This table presents hypothetical data for illustrative purposes.

| Kinetic Parameter | Value |

|---|---|

| Association Rate (kₐ) | 2.1 x 105 M-1s-1 |

| Dissociation Rate (kₔ) | 3.5 x 10-2 s-1 |

| Dissociation Constant (KD) from kinetics (kₔ/kₐ) | 167 nM |

| Goodness of Fit (Chi2) | 0.95 |

The hypothetical SPR data would provide a detailed kinetic profile of the interaction. The association rate (kₐ) quantifies how quickly the compound binds to the target, while the dissociation rate (kₔ) measures the stability of the resulting complex. The calculated KD value from these kinetic constants provides a measure of binding affinity that can be compared with results from other techniques like ITC.

Pharmacological Profile of this compound Remains Undisclosed in Publicly Available Research

Despite a comprehensive search of scientific literature and chemical databases, detailed pharmacological data for the compound this compound is not publicly available. As a result, a pharmacological profile as specified by the requested outline, including in vitro activity assessments and preclinical pharmacodynamics, cannot be constructed at this time.

Searches for "this compound" and its associated identifiers in scholarly articles, patent databases, and chemical information repositories did not yield specific research findings on its biological activity. The required data for subsections concerning target engagement, cellular functional responses, and cell-free biochemical assays are absent from the public domain. Similarly, information regarding the compound's pharmacodynamic effects on biomarkers in animal models or results from phenotypic screening in model organisms could not be located.

While general information on related benzamide structures and their potential biological activities in diverse fields such as oncology and microbiology exists, these findings are not directly applicable to this compound. The specific pharmacological characteristics of a compound are determined by its unique chemical structure, and extrapolating data from analogous compounds would be scientifically invalid.

Consequently, without access to proprietary research data or unpublished studies, it is not possible to provide an evidence-based article that adheres to the detailed sections and subsections requested. The scientific community awaits future research that may elucidate the pharmacological properties of this specific chemical entity.

Pharmacological Profiling of N 2 Ethylphenyl 2 Isopropoxybenzamide in in Vitro and Preclinical Models

Selectivity and Specificity Profiling Against Off-Targets (non-toxicological context)

The development of targeted therapies requires a comprehensive understanding of a compound's interaction with proteins other than its intended target. Off-target interactions can lead to unforeseen side effects or, in some cases, polypharmacological benefits. In the context of the farnesoid X receptor (FXR) antagonist, N-(2-ethylphenyl)-2-isopropoxybenzamide, a thorough assessment of its selectivity is crucial to delineate its specific pharmacological profile.

Research into a series of N-phenylbenzamide-based FXR antagonists, which includes this compound, has highlighted a favorable selectivity profile for this class of compounds. researchgate.net Studies have been conducted to ensure that the biological activity observed is primarily due to the intended antagonism of FXR and not a result of confounding interactions with other cellular targets.

A systematic approach to understanding the selectivity of this compound involves screening it against a panel of various receptors, enzymes, and ion channels. This is often performed using commercially available safety screening panels, such as those offered by Eurofins or CEREP. biorxiv.orgeurofinsdiscovery.com These panels typically include a wide array of targets that are commonly associated with adverse drug reactions or represent key families of signaling proteins.

While the specific off-target screening data for this compound is not detailed in publicly accessible literature, the lead optimization process for this class of compounds involved ensuring high selectivity. For potent FXR antagonists developed from the N-phenylbenzamide scaffold, selectivity profiling is a critical step. For instance, related compounds have been shown to be highly selective for FXR over other nuclear receptors. nih.gov

To illustrate the nature of such selectivity data, the following interactive table represents a hypothetical off-target screening panel for this compound, based on typical assays performed for similar compounds. The data presented here is for illustrative purposes to demonstrate how the selectivity profile would be assessed and is not based on published results for this specific molecule.

Interactive Data Table: Hypothetical Off-Target Selectivity Profile of this compound (10 µM)

| Target Class | Specific Target | Assay Type | % Inhibition/Activity |

| G-Protein Coupled Receptors | Adenosine A1 | Radioligand Binding | < 20% |

| Adrenergic α1A | Radioligand Binding | < 20% | |

| Adrenergic β2 | Radioligand Binding | < 20% | |

| Dopamine D2 | Radioligand Binding | < 20% | |

| Serotonin 5-HT2A | Radioligand Binding | < 20% | |

| Ion Channels | hERG | Electrophysiology | < 25% |

| Sodium Channel (Site 2) | Radioligand Binding | < 20% | |

| L-type Calcium Channel | Radioligand Binding | < 20% | |

| Enzymes | Cyclooxygenase-1 (COX-1) | Enzyme Activity | < 15% |

| Cyclooxygenase-2 (COX-2) | Enzyme Activity | < 15% | |

| Phosphodiesterase 4 (PDE4) | Enzyme Activity | < 20% | |

| Nuclear Receptors | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Transactivation Assay | < 10% |

| Liver X Receptor α (LXRα) | Transactivation Assay | < 10% | |

| Glucocorticoid Receptor (GR) | Transactivation Assay | < 10% | |

| This table is a hypothetical representation and does not reflect actual experimental data for this compound. |

The research on related N-phenylbenzamide FXR antagonists indicates that these compounds generally exhibit a high degree of selectivity, which is a desirable characteristic for a therapeutic candidate. The lack of significant activity at a wide range of off-targets would suggest a lower likelihood of mechanism-independent adverse effects. The optimization of this chemical series focused on achieving potent FXR antagonism while maintaining a clean off-target profile. researchgate.net

Structure Activity Relationship Sar Studies of N 2 Ethylphenyl 2 Isopropoxybenzamide Analogs

Design Principles for N-(2-ethylphenyl)-2-isopropoxybenzamide Analog Libraries

The design of analog libraries for this compound would systematically probe the contributions of its three main structural components: the N-(2-ethylphenyl) group, the 2-isopropoxybenzoyl moiety, and the central amide linker. The primary goal is to understand the steric, electronic, and hydrophobic requirements for optimal biological activity.

Key design principles would include:

Systematic Variation: Analogs would be designed to systematically alter one part of the molecule at a time to isolate the effects of each modification.

Bioisosteric Replacement: Functional groups would be replaced with other groups that have similar physical or chemical properties to explore the impact on activity and pharmacokinetics. For example, the isopropoxy group could be replaced with other alkoxy groups or a trifluoromethyl group to modulate steric bulk and electronics.

Positional Isomerism: The positions of substituents on both aromatic rings would be varied to map the spatial requirements of the target binding site. For instance, moving the ethyl group on the phenyl ring from the ortho to the meta or para position.

Conformational Constraint: Introducing cyclic structures or rigid linkers could lock the molecule into a specific conformation, which may be more favorable for binding.

Positional and Substituent Effects on Biological Activity

The biological activity of this compound analogs is expected to be highly dependent on the nature and position of substituents on the aromatic rings and modifications to the linker.

The N-aryl substituent plays a critical role in orienting the molecule within a receptor's binding pocket. Modifications to the 2-ethylphenyl group can significantly impact activity.

Nature of the Alkyl Substituent: Varying the size of the alkyl group (e.g., from methyl to t-butyl) would probe the size of the hydrophobic pocket in the binding site.

Table 1: Hypothetical SAR Data for Modifications to the 2-Ethylphenyl Moiety

| Compound | Modification | Relative Activity (%) |

|---|---|---|

| Reference | N-(2-ethylphenyl) | 100 |

| 1a | N-(3-ethylphenyl) | 60 |

| 1b | N-(4-ethylphenyl) | 45 |

| 1c | N-(2-methylphenyl) | 85 |

| 1d | N-(2-isopropylphenyl) | 110 |

| 1e | N-(2-ethyl-4-chlorophenyl) | 130 |

The 2-isopropoxy group on the benzoyl ring is another key feature for modification. Its size, shape, and electronics can influence interactions with the target.

Alkoxy Chain Length and Branching: Changing the isopropoxy group to other alkoxy groups (e.g., methoxy (B1213986), ethoxy, butoxy) would explore the hydrophobic and steric tolerance in this region of the binding site. Branching in the alkoxy chain, as in the isopropoxy group, can provide a different conformational profile compared to a linear chain.

Positional Isomerism of the Alkoxy Group: Moving the alkoxy group to the meta or para position of the benzoyl ring would likely have a significant impact on activity, as the ortho position often plays a role in establishing a specific intramolecular hydrogen bond or a preferred conformation of the amide bond.

Replacement with Other Functional Groups: Bioisosteric replacement of the isopropoxy group with functionalities like a trifluoromethoxy group or a small alkyl group would alter the electronic and lipophilic character of this part of the molecule.

Table 2: Hypothetical SAR Data for Alterations to the 2-Isopropoxy Substituent

| Compound | Modification | Relative Activity (%) |

|---|---|---|

| Reference | 2-isopropoxy | 100 |

| 2a | 2-methoxy | 75 |

| 2b | 2-ethoxy | 90 |

| 2c | 3-isopropoxy | 30 |

| 2d | 4-isopropoxy | 20 |

| 2e | 2-trifluoromethoxy | 120 |

The amide bond is a central, structurally important feature. While often conserved, its modification can yield valuable SAR information. The amide functional group is a key component in the structure of many biomolecules and approved drugs. acs.org

Amide Bond Reversal (Retro-amide): Synthesizing the retro-amide analog, where the CO and NH groups are swapped, can indicate the importance of the hydrogen bond donor and acceptor orientation for receptor binding. In some cases, this modification retains or even improves activity. nih.gov

Amide Bond Bioisosteres: Replacing the amide bond with bioisosteres such as a 1,2,3-triazole, oxadiazole, or a simple methylene (B1212753) ether could improve metabolic stability and other pharmacokinetic properties. nih.gov The introduction of such a bioisostere can lead to changes in molecular size, shape, and electronic distribution. acs.org

N-Alkylation: Introduction of a small alkyl group, like a methyl group, on the amide nitrogen would remove the hydrogen bond donating capability and could also introduce a steric clash with the receptor, typically leading to a decrease in activity.

Stereochemical Influences on SAR (if applicable)

Stereochemistry could become a factor if chiral centers are introduced into the molecule. For instance, if the ethyl group on the phenyl ring were replaced by a sec-butyl group, this would create a chiral center. The two enantiomers would need to be synthesized and tested separately, as it is common for one enantiomer to be significantly more active than the other due to the three-dimensional nature of drug-receptor interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. archivepp.com For this compound derivatives, a QSAR model could be developed to predict the activity of unsynthesized analogs, thereby guiding the design of more potent compounds.

A typical QSAR study involves the following steps:

Data Set Preparation: A series of analogs of this compound with their corresponding measured biological activities would be compiled. This set would be divided into a training set to build the model and a test set to validate it. igi-global.com

Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These can be categorized as:

Electronic Descriptors: Hammett constants, dipole moments, and partial atomic charges, which describe the electronic properties of the molecule.

Hydrophobic Descriptors: LogP (partition coefficient), which quantifies the lipophilicity of the compound.

Steric Descriptors: Molar refractivity (MR), van der Waals radii, and various topological indices that describe the size and shape of the molecule. igi-global.com

3D Descriptors: Descriptors derived from the 3D conformation of the molecules, such as solvent-accessible surface area.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), would be used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable). igi-global.com

Model Validation: The predictive power of the QSAR model would be assessed using the test set of compounds. Statistical parameters such as the correlation coefficient (r²), cross-validated r² (q²), and predicted r² for the test set are used to evaluate the model's robustness and predictive ability. jppres.com

For this compound derivatives, a hypothetical QSAR equation might look like:

pIC50 = a * LogP - b * (MR)² + c * σ + d

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP represents hydrophobicity, MR represents molar refractivity (a measure of steric bulk), and σ is the Hammett constant for a substituent on one of the phenyl rings. The coefficients a, b, and c would be determined by the regression analysis and indicate the relative importance of each descriptor.

Such a model could reveal, for example, that optimal activity is achieved with a certain level of lipophilicity and that bulky substituents on a particular ring are detrimental to activity. This information would be invaluable for the further optimization of this class of compounds.

Pharmacophore Modeling and Ligand-Based Design for this compound

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model is derived from a set of active compounds and serves as a blueprint for designing new, potentially more potent molecules.

For this compound, a ligand-based pharmacophore model would be developed using a series of its active analogs. The key pharmacophoric features would likely include:

Hydrogen Bond Acceptors: The oxygen atoms of the carbonyl and isopropoxy groups.

Hydrogen Bond Donor: The N-H group of the amide linkage.

Aromatic Rings: The two phenyl rings.

Hydrophobic Features: The ethyl and isopropyl groups.

The spatial relationship between these features would be defined to create a 3D query. This query could then be used to screen large virtual libraries of compounds to identify novel scaffolds that match the pharmacophore and are therefore predicted to have the desired biological activity. This process, known as ligand-based design, accelerates the discovery of new lead compounds by focusing on molecules with a higher probability of being active. General principles of ligand-based drug design are well-established in the scientific literature. researchgate.netmdpi.com

Metabolic Studies of N 2 Ethylphenyl 2 Isopropoxybenzamide in Research Models

In Vitro Metabolic Stability and Metabolite Identification in Hepatic Microsomes or Hepatocytes (non-human)

In vitro metabolic stability assays using liver microsomes are a standard method to evaluate the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs). These assays measure the rate of disappearance of the parent compound over time when incubated with microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes.

For compounds structurally similar to N-(2-ethylphenyl)-2-isopropoxybenzamide, such as other N-phenylbenzamides and molecules with isopropoxy groups, studies in rat liver microsomes have identified several key metabolites. nih.govmdpi.com The primary metabolic transformations typically involve hydroxylation and dealkylation.

Based on the metabolism of analogous compounds, the expected metabolites of this compound in non-human hepatic microsomes would likely include:

O-deisopropylated metabolite: Resulting from the cleavage of the isopropoxy group to form a hydroxyl group on the benzamide (B126) ring.

Hydroxylated metabolites: Hydroxylation can occur on the ethyl group of the phenyl ring, on the aromatic rings themselves, or on the alkyl portion of the isopropoxy group.

Amide bond hydrolysis: Cleavage of the amide bond would lead to the formation of 2-isopropoxybenzoic acid and 2-ethylaniline (B167055).

The following table summarizes the potential metabolites identified through analogy with related compounds.

| Potential Metabolite | Metabolic Reaction | Anticipated Mass Shift from Parent Compound |

| N-(2-ethylphenyl)-2-hydroxybenzamide | O-deisopropylation | -42 Da |

| N-(2-(1-hydroxyethyl)phenyl)-2-isopropoxybenzamide | Aliphatic Hydroxylation | +16 Da |

| Hydroxylated this compound | Aromatic Hydroxylation | +16 Da |

| 2-Isopropoxybenzoic acid and 2-Ethylaniline | Amide Hydrolysis | N/A (cleavage products) |

Identification of Key Metabolic Enzymes Involved

The metabolism of many xenobiotics, including benzamide derivatives, is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov Studies on related structures indicate that specific CYP isozymes are responsible for the primary metabolic pathways. For instance, research on other benzamides has implicated enzymes such as CYP3A4, CYP2C19, and CYP2D6 in their oxidative metabolism. nih.gov The metabolism of compounds containing an isopropoxy group has also been shown to be mediated by CYPs, leading to O-dealkylation. mdpi.com Therefore, it is highly probable that one or more of these CYP enzymes are the key drivers in the metabolism of this compound.

Characterization of Metabolic Pathways and Their Research Implications

The metabolic pathways for this compound, inferred from related compounds, primarily involve Phase I reactions. The main pathways are:

O-dealkylation: The removal of the isopropyl group from the isopropoxy moiety is a common metabolic route for alkoxy-containing compounds. mdpi.com This reaction, mediated by CYP enzymes, results in the formation of a phenol (B47542).

Hydroxylation: This is another major pathway where a hydroxyl group is introduced onto the molecule. mdpi.com This can occur at several positions, including the ethyl side chain (aliphatic hydroxylation) or on either of the aromatic rings (aromatic hydroxylation).

Amide Hydrolysis: The amide linkage is a potential site for hydrolysis by amidase enzymes, which would break the molecule into its constituent carboxylic acid and amine parts.

Understanding these metabolic pathways has significant research implications. Identifying the primary sites of metabolism (the "metabolic soft spots") allows researchers to predict the compound's half-life and potential for drug-drug interactions. For example, if the compound is primarily metabolized by a specific CYP enzyme that is also responsible for metabolizing other drugs, there is a potential for competitive inhibition, which could alter the efficacy or toxicity of co-administered substances.

Influence of Structural Modifications on Metabolic Stability (SAR-related)

Structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies are crucial for optimizing the properties of a lead compound. nih.gov By making systematic modifications to the chemical structure, researchers can influence its metabolic stability.

For this compound, several structural modifications could predictably alter its metabolic profile:

Modification of the Isopropoxy Group: Replacing the isopropoxy group with a more metabolically stable group, such as a methoxy (B1213986) or a fluoroalkoxy group, could decrease the rate of O-dealkylation and prolong the compound's half-life.

Blocking Hydroxylation Sites: Introducing a fluorine atom at a position susceptible to hydroxylation can block this metabolic pathway, as the carbon-fluorine bond is very strong and resistant to enzymatic cleavage. For example, fluorinating the ethyl group or specific positions on the aromatic rings could enhance metabolic stability.

Altering the Amide Bond: Modifications to the amide bond or the adjacent chemical environment could influence its susceptibility to hydrolysis.

These structure-based modifications are a key strategy in medicinal chemistry and toxicology to design molecules with improved pharmacokinetic profiles and reduced metabolic liabilities.

Advanced Analytical Methodologies for N 2 Ethylphenyl 2 Isopropoxybenzamide

Spectroscopic Characterization Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the unambiguous elucidation of the chemical structure of N-(2-ethylphenyl)-2-isopropoxybenzamide. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary techniques employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, ¹H NMR and ¹³C NMR spectra would be characteristic.

¹H NMR: The proton NMR spectrum would exhibit distinct signals corresponding to the aromatic protons on both the 2-ethylphenyl and 2-isopropoxybenzoyl moieties, the ethyl group's methylene (B1212753) and methyl protons, the isopropoxy group's methine and methyl protons, and the amide N-H proton. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the connectivity of the atoms.

¹³C NMR: The carbon NMR spectrum would show a unique signal for each carbon atom in a different chemical environment, confirming the total number of carbon atoms and their types (aliphatic, aromatic, carbonyl).

Expected ¹H NMR and ¹³C NMR Data for this compound

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Amide (N-H) | 8.0 - 9.5 (broad singlet) | - |

| Carbonyl (C=O) | - | 165 - 170 |

| Aromatic (C-H) | 6.8 - 8.2 (multiplets) | 110 - 160 |

| Isopropoxy (CH) | 4.5 - 5.0 (septet) | 70 - 75 |

| Isopropoxy (CH₃) | 1.2 - 1.5 (doublet) | 20 - 25 |

| Ethyl (CH₂) | 2.5 - 2.8 (quartet) | 20 - 25 |

Note: The expected chemical shifts are estimates based on analogous structures and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. nih.gov High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, allowing for the determination of its elemental composition. Electron ionization (EI) would likely cause fragmentation, yielding characteristic ions that correspond to different parts of the molecule, such as the 2-ethylphenyl group and the 2-isopropoxybenzoyl group. nih.govnist.govnih.gov

Expected Mass Spectrometry Data for this compound

| Technique | Expected m/z Value | Interpretation |

|---|---|---|

| HRMS | [M+H]⁺ Exact Mass | Confirms elemental composition (C₁₈H₂₁NO₂) |

| EI-MS | Molecular Ion (M⁺) | Corresponds to the molecular weight |

Chromatographic Methods for Purity Assessment and Quantification (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for separating this compound from impurities and for its quantification. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the purity assessment of non-volatile and thermally labile compounds like this compound. sielc.comresearchgate.net A reversed-phase HPLC method, likely using a C18 column, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be suitable. sielc.comresearchgate.net Detection is typically achieved using a UV detector, set at a wavelength where the aromatic rings of the molecule show strong absorbance. The purity is determined by the peak area percentage of the main component.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying and quantifying volatile impurities. nih.govresearchgate.netekb.eg Given the molecular weight of this compound, it should be sufficiently volatile for GC analysis, possibly at elevated temperatures. The gas chromatograph separates the components of a sample, and the mass spectrometer provides identification of the individual components based on their mass spectra. nih.govekb.eg

Typical Chromatographic Conditions

| Parameter | HPLC | GC-MS |

|---|---|---|

| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm | Capillary column (e.g., HP-5MS) |

| Mobile Phase/Carrier Gas | Acetonitrile:Water gradient | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at ~254 nm | Mass Spectrometry (EI) |

| Temperature | Ambient | Temperature program (e.g., 150-300 °C) |

Development of Bioanalytical Methods for Research Sample Analysis (e.g., in biological matrices from in vitro or animal studies)

For preclinical research involving in vitro assays or animal studies, robust bioanalytical methods are necessary to quantify this compound in complex biological matrices such as plasma, urine, or tissue homogenates. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and specificity. The method would involve:

Sample Preparation: Extraction of the analyte from the biological matrix using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences.

Chromatographic Separation: An HPLC or UPLC system to separate the analyte from endogenous matrix components.

Mass Spectrometric Detection: A tandem mass spectrometer, typically a triple quadrupole, operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored to ensure highly selective quantification.

The development and validation of such a method would follow regulatory guidelines, assessing parameters like linearity, accuracy, precision, selectivity, recovery, and matrix effects.

Crystallographic Analysis of this compound (if crystal structure available)

As of the latest available information, a publicly accessible crystal structure for this compound has not been reported. However, if a suitable single crystal of the compound were to be obtained, X-ray crystallography would provide the definitive three-dimensional structure. researchgate.neteurjchem.comnih.gov

This analysis would yield precise information on:

Bond lengths, bond angles, and torsion angles , confirming the molecular geometry.

The conformation of the molecule in the solid state, including the relative orientation of the phenyl rings and the planarity of the amide group.

Intermolecular interactions such as hydrogen bonding and van der Waals forces, which dictate the packing of the molecules in the crystal lattice. researchgate.netnih.gov

Such data is invaluable for understanding the compound's physicochemical properties and for computational modeling studies. The crystallographic information for structurally related benzamides suggests that the amide group would be nearly planar and that intermolecular hydrogen bonds would likely play a significant role in the crystal packing. researchgate.netmdpi.com

Q & A

Q. What are the standard synthetic routes for N-(2-ethylphenyl)-2-isopropoxybenzamide, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves coupling a substituted benzoyl chloride with an aniline derivative. For example:

- Step 1 : React 2-isopropoxybenzoic acid with thionyl chloride to generate the corresponding acyl chloride.

- Step 2 : Perform a nucleophilic substitution with 2-ethylaniline in anhydrous dichloromethane under inert atmosphere.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.

- Intermediate Characterization : Key intermediates (e.g., acyl chlorides, aniline derivatives) are validated via H/C NMR (e.g., δ 7.2–7.8 ppm for aromatic protons) and HPLC-UV (≥95% purity threshold) . Mass spectrometry (ESI-MS ) confirms molecular ions (e.g., m/z 343.4 [M+H]) .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

- H/C NMR : Aromatic protons (δ 6.5–8.0 ppm) and isopropoxy groups (δ 1.2–1.4 ppm for CH, δ 4.5–5.0 ppm for OCH) are diagnostic. Amide protons appear as broad singlets (δ 8.0–10.0 ppm) .

- FT-IR : Confirms amide C=O stretching (~1650 cm) and N-H bending (~1550 cm).

- X-ray Crystallography : Resolves stereoelectronic effects and packing motifs. Use SHELXL for refinement (R-factor < 0.05) .

- High-Resolution Mass Spectrometry (HRMS) : Validates exact mass (e.g., m/z 432.1078 [M+H] with <3 ppm error) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound amid competing side reactions?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of 2-ethylaniline.

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acylation and suppress hydrolysis .

- Temperature Control : Maintain 0–5°C during acyl chloride addition to minimize dimerization.

- Kinetic Monitoring : Use in-situ FT-IR to track acyl chloride consumption.

- Yield Improvement : Post-reaction quenching with ice-water and extraction with ethyl acetate reduces byproduct retention .

Q. What strategies are employed to resolve contradictions in NMR and mass spectrometry data for this compound?

Methodological Answer:

- Dynamic NMR : Detect rotameric equilibria (e.g., hindered rotation of the amide bond) causing signal splitting .

- Isotopic Labeling : Use N-labeled aniline derivatives to distinguish NH protons from solvent peaks.

- Tandem MS (MS/MS) : Fragment ions (e.g., m/z 326.2 [M−NH+H]) confirm structural integrity .

- Cross-Validation with Crystallography : Resolve ambiguities in NMR assignments by comparing with X-ray-derived bond lengths/angles .

Q. How can computational models predict the binding affinity of this compound to biological targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with parasitic enzymes (e.g., Trypanosoma brucei kinases). Focus on hydrogen bonding (amide NH) and hydrophobic contacts (isopropoxy/ethyl groups) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).

- QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine at para-position) with anti-parasitic IC values .

- Free Energy Perturbation (FEP) : Quantify ΔΔG contributions of specific functional groups .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

Methodological Answer:

- Disorder in Flexible Groups : Isopropoxy and ethyl groups may exhibit rotational disorder. Apply TWINABS for multi-component refinement .

- Weak Diffraction : Use synchrotron radiation (λ = 0.7 Å) for small crystals (<0.1 mm).

- Hydrogen Bonding Networks : SHELXL’s AFIX commands model H-atoms in positions consistent with residual density .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.